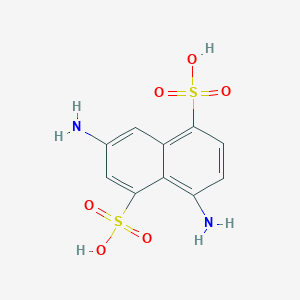
3,8-diaminonaphthalene-1,5-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Diaminonaphthalene-1,5-disulphonic acid is an organic compound with the molecular formula C10H10N2O6S2. It is a derivative of naphthalene, characterized by the presence of two amino groups and two sulfonic acid groups attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-diaminonaphthalene-1,5-disulphonic acid typically involves the sulfonation and nitration of naphthalene, followed by the reduction of the nitro groups to amino groups. The process can be summarized as follows:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the desired positions.
Nitration: The sulfonated naphthalene is then nitrated using a mixture of nitric acid and sulfuric acid to introduce nitro groups.
Industrial Production Methods
In industrial settings, the production of 3,8-diaminonaphthalene-1,5-disulphonic acid follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process .
化学反应分析
Types of Reactions
3,8-Diaminonaphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more stable derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted naphthalene compounds .
科学研究应用
3,8-Diaminonaphthalene-1,5-disulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent.
作用机制
The mechanism of action of 3,8-diaminonaphthalene-1,5-disulphonic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Aminonaphthalene-1,5-disulphonic acid: Similar in structure but with only one amino group.
1,5-Naphthalenedisulphonic acid: Lacks the amino groups, making it less reactive in certain reactions.
Uniqueness
3,8-Diaminonaphthalene-1,5-disulphonic acid is unique due to the presence of both amino and sulfonic acid groups, which allows it to participate in a wide range of chemical reactions and makes it highly versatile in various applications .
属性
CAS 编号 |
19659-81-5 |
|---|---|
分子式 |
C10H10N2O6S2 |
分子量 |
318.3 g/mol |
IUPAC 名称 |
3,8-diaminonaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C10H10N2O6S2/c11-5-3-6-8(19(13,14)15)2-1-7(12)10(6)9(4-5)20(16,17)18/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18) |
InChI 键 |
IQCQWQDFHQPFIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)N)S(=O)(=O)O |
规范 SMILES |
C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)N)S(=O)(=O)O |
Key on ui other cas no. |
19659-81-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















